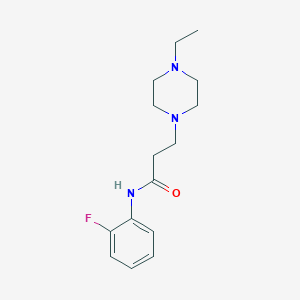

3-(4-ethyl-1-piperazinyl)-N-(2-fluorophenyl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is part of a broader class of chemical compounds featuring a piperazine ring, often synthesized for their potential in medicinal chemistry due to their structural versatility and biological activity. The synthesis and characterization of such compounds are critical for developing new pharmaceuticals and understanding their interactions at the molecular level.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step organic reactions, starting from substituted anilines or other aromatic compounds, which are then reacted with halogenated precursors to introduce the piperazine moiety. For instance, a similar compound was synthesized by reacting substituted anilines with 4-chlorobutanoyl chloride, followed by coupling with 1-[(E)-3-phenyl-2-propenyl]piperazine (H. Raza et al., 2019).

Molecular Structure Analysis

The molecular structure of such compounds is characterized using spectroscopic techniques like NMR (1H, 13C), IR spectroscopy, and sometimes crystallography for solid-state analysis. These techniques provide insights into the arrangement of atoms within the molecule and can help predict molecular interactions (S. Özbey et al., 1998).

Chemical Reactions and Properties

Piperazine derivatives participate in various chemical reactions, reflecting their versatile chemical properties. They can act as ligands in complexation reactions or undergo substitution reactions that modify their pharmacological properties. The electronic and structural properties of the piperazine ring influence its reactivity and interaction with biological targets (D. Kiesewetter, B. Costa, 1993).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystal structure, are crucial for understanding the compound's behavior in biological systems and its formulation into dosage forms. These properties are determined using techniques like X-ray crystallography and differential scanning calorimetry (DSC) (S. Awasthi et al., 2014).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards electrophiles and nucleophiles, dictate the compound's interactions and its mechanism of action when used as a drug. These properties are influenced by the electronic structure of the molecule and can be studied through computational chemistry methods, including density functional theory (DFT) analyses (Jun-Li Xiao et al., 2022).

Applications De Recherche Scientifique

Piperazine Derivatives in Therapeutic Applications

Piperazine derivatives are known for their significant role in drug design, offering a broad spectrum of therapeutic uses. These include acting as central nervous system (CNS) agents, anticancer, cardio-protective agents, antiviral, anti-tuberculosis, anti-inflammatory, antidiabetic, and antihistamine agents, as well as agents for pain relief and imaging applications. The structural modification of the piperazine nucleus can lead to noticeable differences in the medicinal potential of the resultant molecules. This versatility underscores the importance of piperazine derivatives in the rational design of drugs, highlighting their broad potential across various therapeutic areas (A. Rathi, R. Syed, Han-Seung Shin, & Rahul V. Patel, 2016).

Structural Activity Relationship (SAR) and Design

The SAR of piperazine derivatives and their analogues plays a crucial role in understanding their mechanism of action and optimizing their therapeutic efficacy. This is particularly evident in the design of ligands for D2-like receptors, where arylalkyl substituents can significantly improve the potency and selectivity of the binding affinity, demonstrating the critical role of specific pharmacophoric groups in enhancing the therapeutic potential of these compounds (D. Sikazwe et al., 2009).

Anti-mycobacterial Activity

Piperazine's versatility is further illustrated by its application in combating Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The inclusion of piperazine as a vital building block in anti-TB molecules has led to the development of several potent anti-mycobacterial agents. This highlights the importance of piperazine derivatives in addressing the challenges posed by drug resistance in tuberculosis treatment (P. Girase et al., 2020).

Propriétés

IUPAC Name |

3-(4-ethylpiperazin-1-yl)-N-(2-fluorophenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22FN3O/c1-2-18-9-11-19(12-10-18)8-7-15(20)17-14-6-4-3-5-13(14)16/h3-6H,2,7-12H2,1H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHDZXFVFFKRWTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CCC(=O)NC2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-ethylpiperazin-1-yl)-N-(2-fluorophenyl)propanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[9-(3-chlorobenzoyl)-3-oxo-2,9-diazaspiro[5.5]undec-2-yl]acetamide](/img/structure/B5533912.png)

![methyl [(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B5533927.png)

![N-[(5-fluoro-1H-indol-2-yl)methyl]-N-methyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5533933.png)

![4-(4-methyl-1-piperazinyl)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5533938.png)

![2'-{[(5-methyl-3-isoxazolyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B5533952.png)

![3-amino-2-[(4-chlorophenoxy)methyl]-4(3H)-quinazolinone](/img/structure/B5533958.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-3-methylbutanamide](/img/structure/B5533959.png)

![N,N-diethyl-2-[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]acetamide](/img/structure/B5533980.png)

![2-{1-[(1-ethyl-2-pyrrolidinyl)methyl]-1H-imidazol-2-yl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5534009.png)

![3-(1-methyl-1H-imidazol-2-yl)-1-[3-(1H-pyrrol-1-yl)propanoyl]piperidine](/img/structure/B5534015.png)